N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide
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Overview
Description
This compound is a mouthful, so let’s break it downtolfenamic acid . Tolfenamic acid is used primarily for relieving migraine pain and exhibits anticancer activity . Now, let’s explore its synthesis and properties.
Preparation Methods
Synthesis:: Tolfenamic acid can be synthesized via various routes. One common method involves reacting anthranilic acid with 3-chloro-2-methylphenylamine to form an intermediate. This intermediate then undergoes cyclization with thionyl chloride to yield the desired compound. The reaction conditions typically involve refluxing the reactants in suitable solvents .
Industrial Production:: Industrial production methods may vary, but the synthetic route mentioned above serves as a foundation for large-scale production. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient manufacturing.
Chemical Reactions Analysis
Reactivity:: Tolfenamic acid participates in several chemical reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction of the carbonyl group is possible.
Substitution: Substituent modifications occur at various positions.
Amide Hydrolysis: Hydrolysis of the amide bond is feasible.
Thionyl Chloride (SOCl₂): Used for cyclization.
Hydrogen Peroxide (H₂O₂): Employed in oxidation reactions.
Metal Hydrides (e.g., LiAlH₄): Useful for reduction.
Major Products:: The primary product is tolfenamic acid itself. By controlling reaction conditions, it’s possible to obtain derivatives with modified substituents.
Scientific Research Applications
Tolfenamic acid finds applications in various fields:
Chemistry: As a versatile building block for designing new compounds.
Biology: Investigated for its effects on cell signaling pathways.
Medicine: Studied for its anti-inflammatory properties.
Industry: Used in pharmaceutical formulations.
Mechanism of Action
Tolfenamic acid inhibits cyclooxygenase (COX), preventing prostaglandin synthesis. It exerts its effects by modulating inflammatory responses and pain pathways.
Comparison with Similar Compounds
Tolfenamic acid stands out due to its unique structure and diverse applications. Similar compounds include other NSAIDs like diclofenac and mefenamic acid.
Properties
Molecular Formula |
C21H19ClN6OS |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[3-[1-(5-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C21H19ClN6OS/c1-11-5-7-15(9-13(11)3)20(29)24-21-23-19(26-30-21)18-14(4)28(27-25-18)17-10-16(22)8-6-12(17)2/h5-10H,1-4H3,(H,23,24,26,29) |
InChI Key |
JVEWGGUROANGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)C)C)C |
Origin of Product |
United States |
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